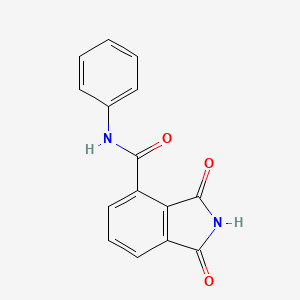
1,3-dioxo-N-phenyl-4-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide is a chemical structure known for its presence in various synthetic pathways and biological activities. It is part of the isoindoline class, which is incorporated in several drug-like molecules with a range of biological activities. These compounds have been studied for their potential in inhibiting enzymes such as AChE, which is involved in the progression of Alzheimer’s disease (Andrade-Jorge et al., 2018).
Synthesis Analysis
The synthesis of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide and related compounds typically involves multistep reactions. For instance, isoindoline derivatives have been synthesized through reactions involving isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides (Yavari et al., 2007). Additionally, cobalt-catalyzed carbonylation has been utilized for producing isoindolinone derivatives, demonstrating the versatility of synthetic routes (Lukasevics et al., 2020).
Molecular Structure Analysis
The molecular structures of isoindoline derivatives have been elucidated through various methods, including X-ray crystallography. These studies reveal the geometric configurations and intermolecular interactions, crucial for understanding the compound's chemical behavior (Zhang et al., 2004).
Chemical Reactions and Properties
Isoindoline compounds participate in a variety of chemical reactions, reflecting their reactivity and interaction with different chemical groups. For instance, the reaction of isoquinolinium N-phenylimide showcases complex dynamics, indicative of the intricate chemical properties of these compounds (Temme et al., 1998).
Physical Properties Analysis
The physical properties, including polymorphism and thermal behavior, of isoindoline compounds have been explored to understand their stability and phase transitions. Such information is vital for their application in material science and pharmaceuticals (Zhang et al., 2004).
Chemical Properties Analysis
The chemical properties of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide derivatives have been analyzed through studies on their interaction with biological molecules and their potential as enzyme inhibitors. For example, their role as AChE inhibitors suggests their utility in therapeutic applications (Andrade-Jorge et al., 2018).
Scientific Research Applications
Fluorescent Chemosensors
1,3-dioxo-N-phenyl-4-isoindolinecarboxamide derivatives have been utilized in the development of fluorescent chemosensors. For instance, a derivative was synthesized for selective detection of cobalt(II) ions in living cells. This chemosensor exhibited remarkable fluorescence enhancement upon interaction with Co2+ ions, facilitating trace-level detection with high sensitivity and selectivity. This application demonstrates the potential of such compounds in environmental monitoring and biological imaging (Liu et al., 2019).
Alzheimer's Disease Research
Phthalimide derivatives, which include the core structure of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide, have been explored as potent inhibitors of acetylcholinesterase (AChE). AChE plays a crucial role in the progression of Alzheimer's disease by deteriorating the cholinergic system. A specific derivative was synthesized and evaluated for its AChE inhibitory activity, showing promise as a therapeutic agent for Alzheimer's disease with low acute toxicity and competitive inhibition of AChE (Andrade-Jorge et al., 2018).
Luminescence Sensitization
Research has shown that derivatives of 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide can be used to form stable complexes with lanthanide(III) ions, which are of interest for their luminescent properties. These complexes were studied for their structural and photophysical properties, revealing that the ligand triplet-excited-state energy is well-suited to sensitize lanthanide(III) ion emissions across the visible and near-IR spectrum. This application highlights the potential of these compounds in the development of new luminescent materials for various technological applications (Hua et al., 2012).
Carbonic Anhydrase Inhibition
A study on aromatic sulfonamide inhibitors, which can be structurally related to 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide, demonstrated their effectiveness in inhibiting carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and cancer. The research found these compounds to exhibit nanomolar inhibition, highlighting their potential as pharmaceutical agents (Supuran et al., 2013).
Antiviral Research
Further research into 1,3-dioxo-N-phenyl-4-isoindolinecarboxamide derivatives identified their potential as HIV-1 integrase strand transfer inhibitors. Several synthesized analogs exhibited significant inhibition of the enzyme, a key target in the treatment of HIV/AIDS. This research opens new avenues for the development of antiviral drugs with novel mechanisms of action (Wadhwa et al., 2019).
Future Directions
The future directions for research on “1,3-dioxo-N-phenyl-4-isoindolinecarboxamide” and its derivatives could involve further investigation of their synthesis, chemical reactions, and potential biological activities . Additionally, more research could be conducted to better understand their safety and hazards.
properties
IUPAC Name |
1,3-dioxo-N-phenylisoindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(16-9-5-2-1-3-6-9)10-7-4-8-11-12(10)15(20)17-14(11)19/h1-8H,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLODQUFAEWNABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5565760.png)
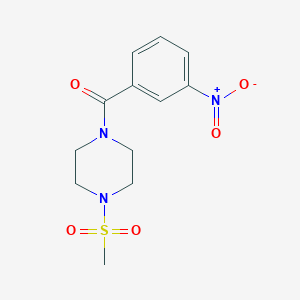

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)
![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)
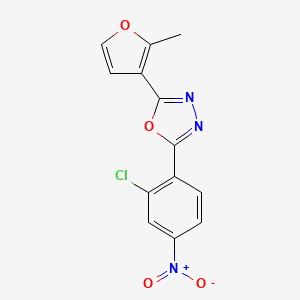

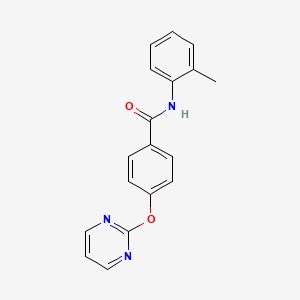
![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)
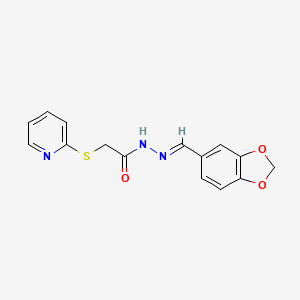
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![2-(2-methoxyethyl)-9-(pyridin-3-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565828.png)

![N-{3-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5565839.png)